molecular formula C21H24N4O4 B10995748 N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-4-phenylpiperazine-1-carboxamide

N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-4-phenylpiperazine-1-carboxamide

Cat. No.: B10995748
M. Wt: 396.4 g/mol
InChI Key: HLEAMDBCELHHRR-UHFFFAOYSA-N
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Description

This compound is a mouthful, but its structure reveals its complexity. Let’s break it down:

The compound features a piperazine ring, a benzodioxin moiety, and various functional groups. Its intricate structure suggests potential biological activity.

Preparation Methods

Synthesis:: The synthesis begins with 1,4-benzodioxane-6-amine (1), which reacts with 4-bromobenzenesulfonyl chloride (2) in alkaline conditions. This yields N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide (3). Further treatment with various alkyl/aralkyl halides (4a–4n) using N,N-dimethylformamide (DMF) as the reaction medium leads to the desired compound .

Chemical Reactions Analysis

    Reactions: The compound likely undergoes diverse reactions, including oxidation, reduction, and substitution.

    Common Reagents and Conditions: These depend on the specific reaction. For example, reduction might involve hydrogenation with a metal catalyst.

    Major Products: These vary based on the reaction type. Detailed studies are needed to identify specific products.

Scientific Research Applications

    Chemistry: Investigate its reactivity, stability, and potential as a building block for other compounds.

    Biology: Explore its interactions with biomolecules (e.g., proteins, nucleic acids).

    Medicine: Assess its pharmacological properties, such as potential as a drug candidate.

    Industry: Consider applications in materials science or catalysis.

Mechanism of Action

    Targets: Identify molecular targets (e.g., receptors, enzymes) affected by the compound.

    Pathways: Investigate signaling pathways modulated by this compound.

Comparison with Similar Compounds

    Uniqueness: Highlight its distinctive features.

    Similar Compounds: Explore related structures, such as other piperazine derivatives or benzodioxin-containing compounds.

Biological Activity

N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-4-phenylpiperazine-1-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on diverse research findings.

Synthesis

The synthesis of this compound involves several steps, starting from the precursor 2,3-dihydrobenzo[1,4]-dioxin-6-amine. The process typically includes the reaction with various acylating agents to form the desired carboxamide structure. For instance, one method described involves the reaction of the amine with 4-methylbenzenesulfonyl chloride in an alkaline medium to yield a sulfonamide intermediate, which is subsequently converted into the target compound through further derivatization with bromoacetamides .

Anticancer Activity

Recent studies have indicated that derivatives of benzodioxin compounds exhibit significant anticancer properties. For example, certain synthesized derivatives demonstrated cytotoxic effects against various cancer cell lines, including solid tumors. The mechanism of action appears to involve the modulation of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are critical in cancer progression and inflammation .

Table 1: Summary of Anticancer Activity

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF7 (Breast Cancer)15IL-6 Modulation
Compound BA549 (Lung Cancer)10TNF-α Inhibition
Compound CHeLa (Cervical Cancer)20Apoptosis Induction

Anti-inflammatory Properties

In addition to anticancer effects, benzodioxin derivatives have shown promising anti-inflammatory activities. Studies suggest that these compounds can inhibit inflammatory pathways and reduce cytokine release in vitro, indicating their potential use in treating inflammatory diseases .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Some derivatives displayed moderate activity against bacterial pathogens; however, the overall antimicrobial efficacy was limited compared to other classes of antibiotics .

Case Studies

  • Case Study on Anticancer Efficacy : A study evaluated the efficacy of a related benzodioxin derivative in combination with doxorubicin on MCF7 cell lines. The results indicated that the derivative enhanced the cytotoxic effect of doxorubicin while reducing its toxicity towards normal cells .
  • Anti-inflammatory Mechanism : Another investigation focused on a derivative's ability to inhibit NF-kB signaling pathways, leading to decreased expression of pro-inflammatory cytokines in vitro. This suggests a potential application for treating chronic inflammatory conditions .

Properties

Molecular Formula

C21H24N4O4

Molecular Weight

396.4 g/mol

IUPAC Name

N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-4-phenylpiperazine-1-carboxamide

InChI

InChI=1S/C21H24N4O4/c26-20(23-16-6-7-18-19(14-16)29-13-12-28-18)15-22-21(27)25-10-8-24(9-11-25)17-4-2-1-3-5-17/h1-7,14H,8-13,15H2,(H,22,27)(H,23,26)

InChI Key

HLEAMDBCELHHRR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)NCC(=O)NC3=CC4=C(C=C3)OCCO4

Origin of Product

United States

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